molecular formula C10H10BrNO B8059785 (6-Bromo-1-methyl-1H-indol-4-yl)-methanol

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol

Cat. No. B8059785
M. Wt: 240.10 g/mol
InChI Key: OOZKSFGRFDLRIM-UHFFFAOYSA-N
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Description

(6-Bromo-1-methyl-1H-indol-4-yl)-methanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-1-methyl-1H-indol-4-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-1-methyl-1H-indol-4-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (6-Bromo-1-methyl-1H-indol-4-yl)-methanol involves the bromination of 1-methylindole followed by reduction of the resulting bromoindole to the corresponding alcohol.

Starting Materials
1-methylindole, bromine, sodium hydroxide, sodium borohydride, methanol, wate

Reaction
1. Dissolve 1-methylindole in acetic acid., 2. Add bromine dropwise to the solution with stirring until a yellow color persists., 3. Add sodium hydroxide to the solution to neutralize the excess bromine., 4. Extract the product with dichloromethane and wash with water., 5. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., 6. Dissolve the resulting bromoindole in methanol., 7. Add sodium borohydride to the solution with stirring until the reaction is complete., 8. Quench the reaction with water and extract the product with dichloromethane., 9. Wash the organic layer with water and dry over anhydrous sodium sulfate., 10. Evaporate the solvent to obtain the desired product, (6-Bromo-1-methyl-1H-indol-4-yl)-methanol.

properties

IUPAC Name

(6-bromo-1-methylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZKSFGRFDLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1-methyl-1H-indol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.